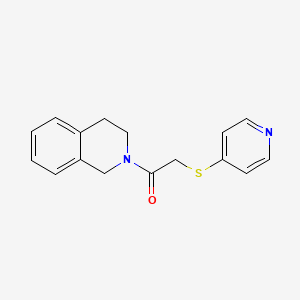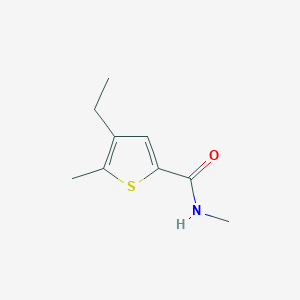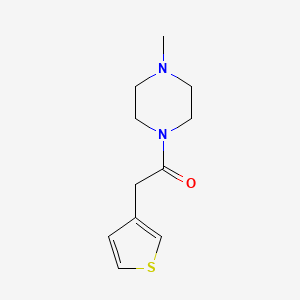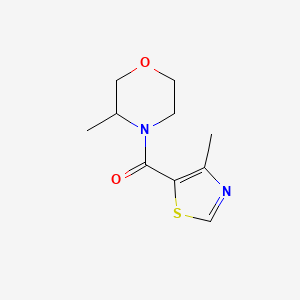
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MMTH, is a synthetic compound that has been studied for its potential use in scientific research. MMTH is a heterocyclic compound that contains both a morpholine and a thiazole ring in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to reduce oxidative stress and inflammation in vitro and in vivo.
実験室実験の利点と制限
One advantage of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its stability and ease of synthesis. The compound can be synthesized using various methods, and its purity can be determined using standard techniques. However, one limitation of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and conditions for its use in lab experiments.
将来の方向性
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone derivatives with improved specificity and potency. Another direction is the investigation of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments and its potential use in clinical trials.
合成法
The synthesis of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been achieved using different methods, including the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid in the presence of coupling agents such as DCC or EDC. Another method involves the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid using N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents. The purity of the synthesized compound can be determined using various techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been studied for its potential use as a diagnostic tool for cancer detection.
特性
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-14-4-3-12(7)10(13)9-8(2)11-6-15-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLPFFMRDKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
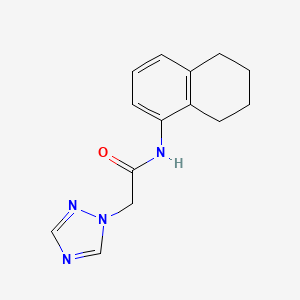

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
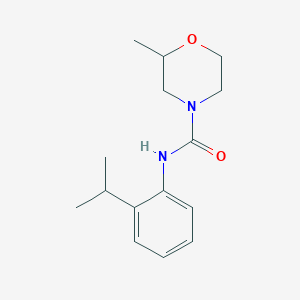
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)


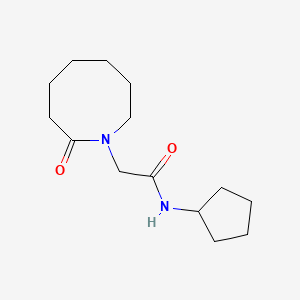
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
